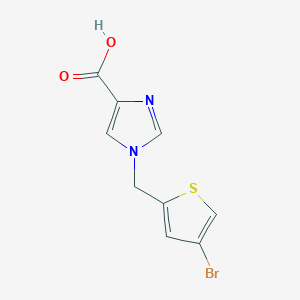
(3-Chlorophenyl)(cyclohexyl)methanamine
Vue d'ensemble
Description
(3-Chlorophenyl)(cyclohexyl)methanamine is a chemical compound with the CAS Number: 1183190-35-3 . It has a molecular weight of 223.75 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl) (cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-8-4-7-11 (9-12)13 (15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.75 . It is in liquid form .Applications De Recherche Scientifique
1. Neuropharmacology
(3-Chlorophenyl)(cyclohexyl)methanamine is part of a distinct class of centrally-acting drugs called arylcycloalkylamines. These compounds have been studied for their neuropharmacologic properties, particularly in the context of general anesthesia (Chen, 1969).
2. Chemical Degradation of Toxic Agents
Research has explored the use of derivatives like 1-(4-Chlorophenyl))-N-hydroxymethanimine for the degradation of toxic agents like sarin and diethylchlorophosphate. These studies are crucial for developing effective countermeasures against chemical warfare agents and toxic industrial chemicals (Verma et al., 2013).
3. Photogeneration and Reactivity Studies
Photogeneration and reactivity of related aryl cations, such as those from aromatic halides including 4-chlorophenol and 4-chloroanisole, have been examined. This research aids in understanding the photochemical processes and potential applications in organic synthesis (Protti et al., 2004).
4. Crystal Structure Analysis
The crystal structure and theoretical investigations of related compounds, like those incorporating chlorophenyl groups, have been conducted. These studies provide insights into the molecular and electronic structures of these compounds, which is valuable for designing new materials and drugs (Kamaraj et al., 2021).
5. Biocatalytic Synthesis
The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been explored using whole-cell biocatalysts. This approach represents a green and efficient method for synthesizing specific organic compounds (Chen et al., 2021).
6. Kinetic Study of Degradation
Kinetic studies of the degradation of toxic agents like diethylchlorophosphate and sarin on carbon-supported oxime, including derivatives of (3-Chlorophenyl)(cyclohexyl)methanamine, have been conducted. This research is significant for understanding the mechanisms of detoxification and developing efficient degradation systems (Verma et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRGHQMTLXINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



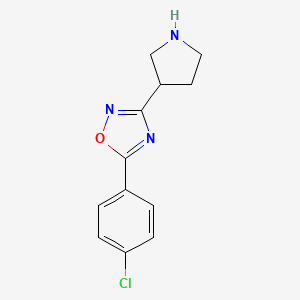
amine](/img/structure/B1488267.png)
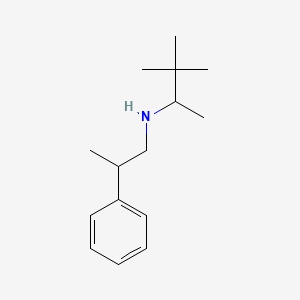
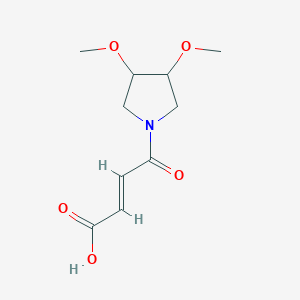

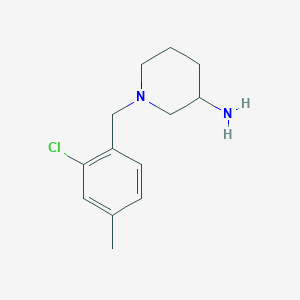

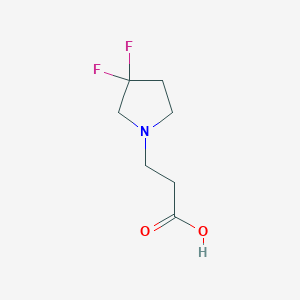
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)
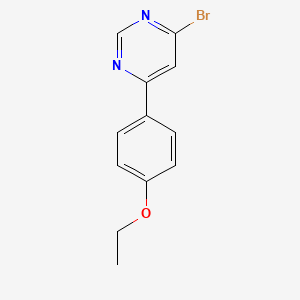


![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
